molecular formula C20H20FNO3S B2981979 Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1706093-30-2

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2981979
CAS No.: 1706093-30-2
M. Wt: 373.44
InChI Key: INHCRUNJYSXCLK-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of a suitable precursor containing a thiol and an amine group under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, and the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
  • Methyl 2-[7-(2-bromophenyl)-1,4-thiazepane-4-carbonyl]benzoate
  • Methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

Uniqueness

Methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size allow it to enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

methyl 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHCRUNJYSXCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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